molecular formula C16H17NO4S B1331533 2-(N-benzyl-4-methylphenylsulfonamido)acetic acid CAS No. 20158-69-4

2-(N-benzyl-4-methylphenylsulfonamido)acetic acid

Cat. No.: B1331533
CAS No.: 20158-69-4
M. Wt: 319.4 g/mol
InChI Key: KVTANZMSACMJTP-UHFFFAOYSA-N
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Description

2-(N-benzyl-4-methylphenylsulfonamido)acetic acid is an organic compound with the molecular formula C16H17NO4S It is characterized by the presence of a benzyl group, a methylphenylsulfonamido group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-benzyl-4-methylphenylsulfonamido)acetic acid typically involves the reaction of N-benzyl-4-methylphenylsulfonamide with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the sulfonamide nitrogen attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.

Reaction Conditions:

    Reagents: N-benzyl-4-methylphenylsulfonamide, chloroacetic acid, base (e.g., sodium hydroxide)

    Solvent: Typically, an aqueous or organic solvent such as ethanol or methanol

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures

    Time: The reaction time can vary but is generally completed within a few hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(N-benzyl-4-methylphenylsulfonamido)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The acetic acid moiety can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation

    Substitution: Reagents such as alcohols or amines in the presence of catalysts or activating agents

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Esters or amides

Scientific Research Applications

2-(N-benzyl-4-methylphenylsulfonamido)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(N-benzyl-4-methylphenylsulfonamido)acetic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the benzyl and methylphenyl groups can interact with hydrophobic pockets in proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-methylphenylsulfonamide
  • N-benzyl-4-methylphenylsulfonyl chloride
  • N-benzyl-4-methylphenylsulfonyl glycine

Uniqueness

2-(N-benzyl-4-methylphenylsulfonamido)acetic acid is unique due to the presence of both the sulfonamide and acetic acid functionalities, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

2-[benzyl-(4-methylphenyl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-13-7-9-15(10-8-13)22(20,21)17(12-16(18)19)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTANZMSACMJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303933
Record name 2-(N-benzyl-4-methylphenylsulfonamido)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20158-69-4
Record name 20158-69-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163629
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(N-benzyl-4-methylphenylsulfonamido)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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